molecular formula C9H10O2 B2536668 (4S)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 132561-36-5

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2536668
CAS No.: 132561-36-5
M. Wt: 150.177
InChI Key: MGSHXMOLUWTMGP-QMMMGPOBSA-N
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Description

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring

Scientific Research Applications

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the ketone precursor using specific dehydrogenases can yield the desired chiral alcohol with high purity and yield. This method is preferred in industrial settings due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of the fully saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

    Oxidation: Corresponding ketone.

    Reduction: Fully saturated alcohol.

    Substitution: Corresponding chloride.

Mechanism of Action

The mechanism of action of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, which may have different biological activities.

    Chromans: A class of compounds structurally similar to benzopyrans, with various biological activities.

    Flavonoids: Naturally occurring compounds with a benzopyran structure, known for their antioxidant properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The chiral nature of the compound allows for selective interactions with enzymes and receptors, making it a valuable molecule in both research and industrial applications.

Properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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